molecular formula C10H15FO2 B1460333 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid CAS No. 2092086-88-7

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Cat. No.: B1460333
CAS No.: 2092086-88-7
M. Wt: 186.22 g/mol
InChI Key: JGVBIYRCSJQKFK-UHFFFAOYSA-N
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Description

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is a synthetic organic compound with the molecular formula C10H15FO2. It features a unique spirocyclic structure, which is a bicyclic system where two rings share a single atom.

Scientific Research Applications

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Spirocyclic Intermediate: This step involves the cyclization of a suitable precursor to form the spirocyclic core.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

    2-Fluoro-3-(cyclohexyl)propanoic acid: Similar structure but lacks the spirocyclic core.

    3-(Spiro[3.3]heptan-2-yl)propanoic acid: Similar structure but lacks the fluorine atom.

Uniqueness: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is unique due to the combination of its spirocyclic structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-3-spiro[3.3]heptan-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO2/c11-8(9(12)13)4-7-5-10(6-7)2-1-3-10/h7-8H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBIYRCSJQKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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